molecular formula C10H8FNO B3095931 7-Fluoro-1-methylindole-3-carboxaldehyde CAS No. 126921-17-3

7-Fluoro-1-methylindole-3-carboxaldehyde

Cat. No.: B3095931
CAS No.: 126921-17-3
M. Wt: 177.17 g/mol
InChI Key: SGYDDLOCFRLLMQ-UHFFFAOYSA-N
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Description

7-Fluoro-1-methylindole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 1st position, and a formyl group at the 3rd position of the indole ring. The molecular formula of this compound is C10H8FNO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylindole-3-carboxaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoroindole.

    Formylation: The formylation of 7-fluoroindole is achieved using Vilsmeier-Haack reaction, which involves the reaction of 7-fluoroindole with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3rd position.

    Methylation: The methylation at the 1st position can be carried out using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-methylindole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 7-Fluoro-1-methylindole-3-carboxylic acid.

    Reduction: 7-Fluoro-1-methylindole-3-hydroxymethyl.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-1-methylindole-3-carboxaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methylindole-3-carboxaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The formyl group at the 3rd position allows it to participate in various biochemical reactions, making it a versatile intermediate in drug synthesis .

Comparison with Similar Compounds

    7-Fluoroindole: Lacks the formyl and methyl groups, making it less reactive in certain synthetic applications.

    1-Methylindole-3-carboxaldehyde: Lacks the fluorine atom, which may affect its binding affinity and reactivity.

    7-Fluoro-1-methylindole: Lacks the formyl group, limiting its use in formylation reactions.

Uniqueness: 7-Fluoro-1-methylindole-3-carboxaldehyde is unique due to the combination of the fluorine atom, methyl group, and formyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals .

Properties

IUPAC Name

7-fluoro-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYDDLOCFRLLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 9 (a), except substituting 7-fluoro-1H-indole-3-carboxaldehyde (0.5 g, 3.1 mmole) for the ethyl indole-2-carboxylate, the title compound (0.23 g, 43%) was prepared as a viscous oil: MS (ES) m/e 178 (M+H)+.
[Compound]
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Yield
43%

Synthesis routes and methods II

Procedure details

7-Fluoroindole-3-carboxaldehyde (2.5 g) in dry THF (20 ml) was added to a cold (0°) suspension of sodium hydride (73.2% dispersion in oil; 652 mg) in dry THF (20 ml) under nitrogen and the mixture was stirred for 1h. Methyl iodide (2.5 ml) was added, and the resulting mixture was stirred for 2h at 0°. The mixture was then poured into saturated brine solution (300 ml) and extracted with ether (2×300 ml). The combined, dried organic extracts were evaporated in vacuo to give the title compound (2.66 g), m.p. 92°-94°.
Quantity
2.5 g
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652 mg
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20 mL
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20 mL
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2.5 mL
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brine
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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